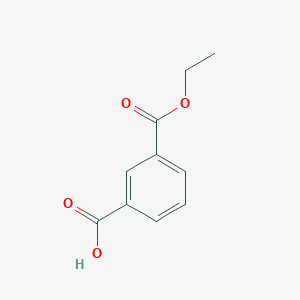![molecular formula C8H9N3O B7794905 [(Z)-benzylideneamino]urea](/img/structure/B7794905.png)
[(Z)-benzylideneamino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-benzylideneamino]urea is an organic compound characterized by the presence of a benzylidene group attached to an amino group, which is further connected to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(Z)-benzylideneamino]urea can be synthesized through the nucleophilic addition of benzylamine to an isocyanate intermediate. The reaction typically involves the use of potassium isocyanate in water, which facilitates the formation of the urea derivative without the need for organic co-solvents . The reaction conditions are mild, and the product can be obtained in high yields through simple filtration or routine extraction procedures .
Industrial Production Methods
Industrial production of this compound may involve the reaction of benzylamine with phosgene to generate the isocyanate intermediate, followed by nucleophilic addition of ammonia or another amine source . This method, while efficient, requires careful handling of phosgene due to its toxicity and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-benzylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxide derivatives, while reduction can produce benzylamine derivatives.
Aplicaciones Científicas De Investigación
[(Z)-benzylideneamino]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of [(Z)-benzylideneamino]urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins, affecting their stability and function . This interaction can lead to the denaturation of proteins, which is a key aspect of its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Thioureas: Similar in structure but contain sulfur instead of oxygen.
Carbamates: Differ by having an ester group instead of an amine.
Amides: Similar but lack the urea moiety.
Uniqueness
[(Z)-benzylideneamino]urea is unique due to its specific combination of a benzylidene group and a urea moiety, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and interact with proteins makes it particularly valuable in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
[(Z)-benzylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGUXECGGCUDCV-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[2,3-b][1]benzothiophene-2-carbaldehyde](/img/structure/B7794850.png)




![2-amino-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7794870.png)



![2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B7794920.png)
![2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B7794928.png)
